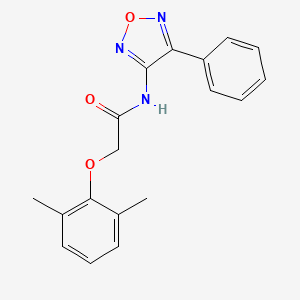

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

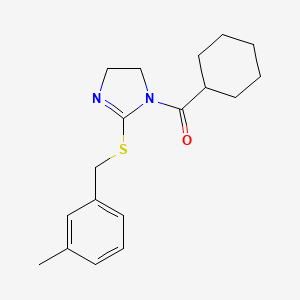

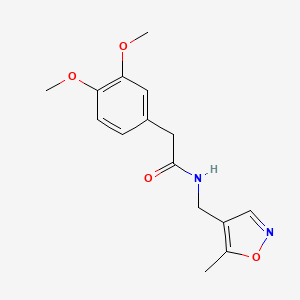

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The piperazine ring, for example, is known to undergo reactions with acids and bases, and can also participate in various substitution and elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the nature of its functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Properties

Research on compounds structurally related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide reveals significant antimicrobial and antibacterial activities. These compounds are synthesized to target a broad spectrum of bacterial strains, showing potential as novel antibacterial agents. For instance, studies on various quinolone and naphthalimide derivatives, which share a similar pharmacophore with the compound , indicate their effectiveness against both Gram-positive and Gram-negative bacteria. Such compounds have been synthesized and evaluated for their antibacterial activity, showcasing moderate to significant minimum inhibitory concentration (MIC) values against different strains of bacteria, including E. coli, S. dysentry, S. aureus, and B. subtilis (Sharma & Jain, 2008).

Pharmacological Profiles and Structure-Activity Relationships

The structural features of these compounds play a crucial role in their pharmacological profiles and antimicrobial activities. Research into the synthesis, antibacterial activities, and pharmacological properties of such compounds, including their enantiomers, contributes to understanding the structure-activity relationships that underpin their efficacy. This knowledge aids in the optimization of their antimicrobial properties, potentially leading to the development of more potent and selective antimicrobial agents (Chu et al., 1991).

Role in Photochemical and Photophysical Studies

Compounds with piperazine substituents, akin to the one , are also of interest in photochemical and photophysical studies. These studies evaluate the role of the free carboxylic acid and the nonprotonated piperazinyl group in the behavior of the core ring structure. Such investigations provide insights into the excited-state deactivation pathways, which are crucial for understanding the photostability and photo-induced electron transfer properties of these compounds (Cuquerella et al., 2006).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine", "2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine in a suitable solvent.", "Step 2: Add 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to the reaction mixture.", "Step 3: Add a coupling agent to the reaction mixture and stir for a suitable time period.", "Step 4: Isolate the product by filtration or other suitable means.", "Step 5: Purify the product by recrystallization or other suitable means." ] } | |

CAS-Nummer |

892291-73-5 |

Molekularformel |

C29H30FN5O3 |

Molekulargewicht |

515.589 |

IUPAC-Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C29H30FN5O3/c30-24-8-4-5-9-26(24)34-18-16-33(17-19-34)15-13-31-27(36)22-10-11-23-25(20-22)32-29(38)35(28(23)37)14-12-21-6-2-1-3-7-21/h1-11,20H,12-19H2,(H,31,36)(H,32,38) |

InChI-Schlüssel |

IFPLSJLYJAOEMU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=CC=C5F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzenecarbonitrile](/img/structure/B2836933.png)

![4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2836936.png)

![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)

![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)